molecular formula C13H28BN3 B14262592 Bis[di(propan-2-yl)amino]boranecarbonitrile CAS No. 133567-31-4

Bis[di(propan-2-yl)amino]boranecarbonitrile

Cat. No.: B14262592
CAS No.: 133567-31-4
M. Wt: 237.20 g/mol
InChI Key: DKFNSJAUUGBKLT-UHFFFAOYSA-N
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Description

Bis[di(propan-2-yl)amino]boranecarbonitrile is a chemical compound with the molecular formula C₁₃H₂₈BN₃ It is known for its unique structure, which includes a boron atom bonded to two di(propan-2-yl)amino groups and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[di(propan-2-yl)amino]boranecarbonitrile typically involves the reaction of boron-containing precursors with di(propan-2-yl)amine and a carbonitrile source. One common method involves the reaction of boron trichloride with di(propan-2-yl)amine in the presence of a base, followed by the addition of a carbonitrile compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Bis[di(propan-2-yl)amino]boranecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen compounds.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The di(propan-2-yl)amino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Boron-oxygen compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Compounds with different substituents on the boron atom.

Scientific Research Applications

Bis[di(propan-2-yl)amino]boranecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound can be used in the study of boron-based drugs and their interactions with biological molecules.

    Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of bis[di(propan-2-yl)amino]boranecarbonitrile involves its interaction with molecular targets through its boron and carbonitrile groups. The boron atom can form stable complexes with various ligands, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis[di(propan-2-yl)amino]phosphorylformonitrile
  • Bis[di(propan-2-yl)amino]boron
  • Bis[di(propan-2-yl)amino]phosphanylacetate

Uniqueness

Bis[di(propan-2-yl)amino]boranecarbonitrile is unique due to its specific combination of boron and carbonitrile functionalities, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

133567-31-4

Molecular Formula

C13H28BN3

Molecular Weight

237.20 g/mol

IUPAC Name

bis[di(propan-2-yl)amino]boranylformonitrile

InChI

InChI=1S/C13H28BN3/c1-10(2)16(11(3)4)14(9-15)17(12(5)6)13(7)8/h10-13H,1-8H3

InChI Key

DKFNSJAUUGBKLT-UHFFFAOYSA-N

Canonical SMILES

B(C#N)(N(C(C)C)C(C)C)N(C(C)C)C(C)C

Origin of Product

United States

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